BayCysLT2

Description

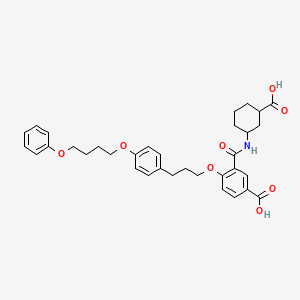

Structure

2D Structure

Properties

IUPAC Name |

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPAULTWHHPIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693986 | |

| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712313-33-2 | |

| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BayCysLT2 Mechanism of Action in Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BayCysLT2, a selective antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2R), in endothelial cells. This document details the signaling pathways modulated by this compound, presents quantitative data from relevant studies, and offers detailed experimental protocols for investigating its effects.

Introduction to this compound and the CysLT2 Receptor in Endothelial Function

Cysteinyl leukotrienes (cys-LTs), including LTC4 and LTD4, are potent lipid mediators that play a crucial role in inflammatory processes. In the vasculature, they exert significant effects on endothelial cells, contributing to increased vascular permeability, a hallmark of inflammation. These effects are mediated through two G-protein coupled receptors: CysLT1R and CysLT2R. While both are present in endothelial cells, CysLT2R is often the more highly expressed subtype.[1]

Activation of CysLT2R in endothelial cells by its endogenous ligands, LTC4 and LTD4, triggers a signaling cascade that leads to profound changes in cell morphology and function, ultimately disrupting the endothelial barrier. This compound acts as a selective antagonist at this receptor, competitively inhibiting the binding of cys-LTs and thereby blocking their pro-inflammatory and permeability-increasing effects. Understanding the precise mechanism of action of this compound is critical for its development as a therapeutic agent for conditions characterized by vascular leakage and inflammation.

Core Signaling Pathway Inhibited by this compound

The primary mechanism of action of this compound in endothelial cells is the blockade of the CysLT2R-mediated signaling pathway. Activation of CysLT2R by agonists such as LTC4 and LTD4 initiates a cascade of intracellular events culminating in increased endothelial permeability. This compound prevents the initiation of this cascade.

The key steps in the CysLT2R signaling pathway that are inhibited by this compound are:

-

Gq Protein Activation: Upon agonist binding, CysLT2R couples to Gq-type G proteins.

-

Phospholipase C (PLC) Activation: Activated Gq stimulates PLC.

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid and robust influx of calcium (Ca2+) into the cytoplasm.[1][2]

-

RhoA Activation: The increase in intracellular calcium, along with other signals, leads to the activation of the small GTPase RhoA.

-

Rho-Kinase (ROCK) Activation: Activated RhoA stimulates its downstream effector, Rho-kinase (ROCK).

-

Myosin Light Chain (MLC) Phosphorylation: ROCK phosphorylates the myosin light chain (MLC), leading to increased actomyosin contractility.[1]

-

Endothelial Cell Contraction and Permeability: Increased contractility causes endothelial cell retraction, the formation of intercellular gaps, and a subsequent increase in paracellular permeability.[1]

This compound, by blocking the initial step of agonist binding to CysLT2R, effectively prevents all subsequent downstream signaling events.

Figure 1: this compound signaling pathway in endothelial cells.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound and associated ligands in endothelial cells.

Table 1: Antagonist Concentrations in Endothelial Cell Assays

| Antagonist | Receptor Target | Concentration Used | Cell Type | Assay | Reference |

| This compound | CysLT2R | 1 µM | HUVECs | Calcium Influx | |

| This compound | CysLT2R | 1 µM | HUVECs | Endothelial Contraction | |

| This compound | CysLT2R | 1 µM | HUVECs | Leukocyte Adhesion | |

| Bay-u9773 | CysLT1R/CysLT2R | Not specified | HUVECs | Calcium Influx |

Table 2: Agonist and Antagonist Potencies

| Compound | Parameter | Value | Receptor | Species | Reference |

| LTC4 | EC50 (binding) | 10⁻⁸ M | CysLT2R | Human | |

| LTD4 | EC50 (binding) | 10⁻⁸ M | CysLT2R | Human | |

| Bay-u9773 | pA2 | 6.8-7.7 | "Atypical" (CysLT2-like) | Guinea Pig | |

| Bay-u9773 | pKi | 7.0 ± 0.1 | CysLT1R | Guinea Pig | |

| Bay-u9773 | pIC50 | 5.3 | CysLT1R | Human | |

| Bay-u9773 | pIC50 | 6.36 | CysLT1R | Human |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in endothelial cells.

Intracellular Calcium Measurement

This protocol describes the measurement of intracellular calcium mobilization in response to CysLT2R agonists and its inhibition by this compound using a fluorescent calcium indicator.

Figure 2: Experimental workflow for intracellular calcium assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial growth medium

-

Glass-bottom culture dishes

-

Fluo-4 AM (or other suitable calcium indicator)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

LTC4 or LTD4 (agonist)

-

This compound (antagonist)

-

Fluorescence microscope with time-lapse imaging capabilities

Procedure:

-

Cell Culture: Culture HUVECs in endothelial growth medium until confluent on glass-bottom dishes.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 in HBS.

-

Wash the HUVEC monolayer once with HBS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells three times with HBS to remove any extracellular dye.

-

Antagonist Pre-incubation: Incubate the cells with this compound (e.g., 1 µM) or vehicle control in HBS for 15-30 minutes at room temperature.

-

Imaging:

-

Mount the dish on the fluorescence microscope.

-

Acquire a baseline fluorescence reading for 1-2 minutes.

-

Add the CysLT2R agonist (LTC4 or LTD4) to the dish while continuously recording.

-

Record the fluorescence intensity for at least 5-10 minutes to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity over time for each cell or region of interest.

-

Calculate the peak fluorescence change relative to the baseline.

-

Compare the agonist-induced calcium response in the presence and absence of this compound to determine the extent of inhibition.

-

RhoA Activation Assay

This pull-down assay measures the amount of active, GTP-bound RhoA in endothelial cells following stimulation.

Materials:

-

HUVECs

-

Endothelial growth medium

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Rhotekin-RBD agarose beads

-

GTPγS (positive control)

-

GDP (negative control)

-

SDS-PAGE equipment

-

Western blotting equipment

-

Anti-RhoA antibody

Procedure:

-

Cell Treatment: Culture HUVECs to confluence, serum-starve overnight, and then treat with vehicle, LTC4/LTD4, or LTC4/LTD4 plus this compound for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-down:

-

Incubate equal amounts of protein from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rocking. These beads specifically bind to GTP-bound (active) RhoA.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in Laemmli sample buffer and boil to elute the bound proteins.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

-

Analysis: Quantify the band intensity to determine the relative amount of active RhoA in each sample.

Western Blot for Myosin Light Chain Phosphorylation

This protocol quantifies the level of phosphorylated myosin light chain (p-MLC) as a measure of actomyosin contractility.

Materials:

-

Treated HUVEC lysates (from a similar experiment to the RhoA assay)

-

SDS-PAGE and Western blotting equipment

-

Antibodies:

-

Primary antibody against phosphorylated MLC (p-MLC)

-

Primary antibody against total MLC (for normalization)

-

Appropriate secondary antibodies

-

Procedure:

-

Sample Preparation: Prepare cell lysates from HUVECs treated with agonists and/or this compound.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-p-MLC primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the chemiluminescent signal.

-

Stripping and Re-probing (Normalization):

-

Strip the membrane of the bound antibodies.

-

Re-probe the membrane with an antibody against total MLC.

-

-

Analysis: Quantify the band intensities for both p-MLC and total MLC. Express the results as the ratio of p-MLC to total MLC to determine the relative level of phosphorylation.

Endothelial Permeability Assay (Transwell)

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing a quantitative measure of barrier function.

Materials:

-

HUVECs

-

Transwell inserts (with a permeable membrane)

-

24-well plates

-

FITC-dextran (or another fluorescent tracer)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

-

Treatment:

-

Replace the medium in the upper and lower chambers with fresh serum-free medium.

-

Add this compound or vehicle to the upper chamber and incubate for 30 minutes.

-

Add the CysLT2R agonist (LTC4 or LTD4) to the upper chamber.

-

-

Permeability Measurement:

-

Add FITC-dextran to the upper chamber.

-

At various time points, collect a sample from the lower chamber.

-

-

Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.

-

Analysis: An increase in fluorescence in the lower chamber corresponds to an increase in permeability. Compare the permeability in different treatment groups to assess the effect of this compound.

Differentiating CysLT1R and CysLT2R Signaling

While both CysLT1R and CysLT2R are present on endothelial cells, they appear to mediate different cellular responses. This compound's selectivity for CysLT2R is crucial for dissecting these distinct pathways.

References

The CysLT2 Receptor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cysteinyl leukotriene 2 (CysLT2) receptor is a G-protein coupled receptor (GPCR) that, along with the CysLT1 receptor, mediates the biological effects of the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4. These lipid mediators are potent inflammatory molecules derived from arachidonic acid and are centrally implicated in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. While the CysLT1 receptor has been extensively studied and is the target of approved anti-asthmatic drugs, the CysLT2 receptor presents a more complex and nuanced role in cellular signaling and disease. This technical guide provides an in-depth overview of the core functions of the CysLT2 receptor, including its signaling pathways, ligand interactions, and expression patterns, supported by quantitative data and detailed experimental methodologies.

Core Function and Signaling

The CysLT2 receptor is a 346-amino acid protein that shares 38% amino acid identity with the CysLT1 receptor.[1] It is encoded by the CYSLTR2 gene, located on chromosome 13q14.[1] The primary and most well-characterized function of the CysLT2 receptor is its role in mediating inflammatory responses.

Upon activation by its endogenous ligands, primarily LTC4 and LTD4, the CysLT2 receptor undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins. The receptor predominantly couples to Gq alpha subunits.[2] This coupling initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[1][3] This rapid increase in intracellular calcium concentration is a hallmark of CysLT2 receptor activation and triggers a variety of downstream cellular responses.

Beyond Gq-mediated calcium mobilization, evidence suggests potential coupling to other signaling pathways, including the activation of the ERK1/2 cascade, which is involved in cell proliferation and differentiation. Furthermore, the CysLT2 receptor has been shown to interact with and modulate the function of the CysLT1 receptor, suggesting a mechanism of cross-regulation that can fine-tune the cellular response to cysteinyl leukotrienes.

Data Presentation: Ligand Binding and Functional Potency

The interaction of ligands with the CysLT2 receptor has been characterized through various in vitro assays. The following tables summarize key quantitative data for endogenous agonists and synthetic antagonists.

Table 1: Agonist Potency at the Human CysLT2 Receptor

| Agonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| LTC4 | Calcium Mobilization | Recombinant CysLT2 Receptor Cell Line | EC50 | 0.81 ± 0.13 | |

| LTD4 | Calcium Mobilization | Recombinant CysLT2 Receptor Cell Line | EC50 | 0.99 ± 0.22 | |

| LTE4 | Calcium Mobilization | Recombinant CysLT2 Receptor Cell Line | EC50 | 59.0 ± 6.2 | |

| LTD4 | [3H]-LTD4 Binding | Recombinant CysLT2 Receptor Cell Line | IC50 | 1.3 ± 0.2 |

Table 2: Antagonist Potency at the Human CysLT2 Receptor

| Antagonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| HAMI3379 | LTD4-induced Calcium Mobilization | Recombinant CysLT2 Receptor Cell Line | IC50 | 3.8 | |

| HAMI3379 | LTC4-induced Calcium Mobilization | Recombinant CysLT2 Receptor Cell Line | IC50 | 4.4 | |

| HAMI3379 | [3H]-LTD4 Binding | Recombinant CysLT2 Receptor Cell Line | IC50 | 38 | |

| BayCysLT2RA | β-arrestin complementation assay | Recombinant CysLT2R | IC50 | 274 | |

| BAY u9773 | [3H]-LTD4 Binding | Recombinant CysLT2 Receptor Cell Line | IC50 | 496 ± 173 | |

| Zafirlukast | [3H]-LTD4 Binding | Recombinant CysLT2 Receptor Cell Line | IC50 | > 10,000 | |

| ONO-2050297 | Calcium Mobilization | CHO/hCysLT2 | IC50 | 0.00087 µM |

Tissue and Cellular Expression

The CysLT2 receptor exhibits a distinct and widespread expression pattern, suggesting its involvement in a variety of physiological and pathological processes. Highest levels of expression are found in the heart, placenta, spleen, peripheral blood leukocytes, and adrenal gland. In the lungs, it is expressed in interstitial macrophages and to a lesser extent in smooth muscle cells. Its presence has also been confirmed in various immune cells, including eosinophils, mast cells, and macrophages, as well as in endothelial cells, cardiac Purkinje cells, and brain tissue.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of ligands to the CysLT2 receptor expressed in a recombinant cell line.

1. Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human CysLT2 receptor.

-

Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

2. Binding Assay:

-

In a 96-well plate, add the following components in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled LTD4 (e.g., 10 µM) for non-specific binding.

-

For competition assays, add 50 µL of varying concentrations of the test compound.

-

50 µL of [3H]-LTD4 (final concentration typically 1-2 nM).

-

100 µL of the membrane preparation (containing 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) presoaked in assay buffer using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of [3H]-LTD4 to determine the Kd and Bmax values.

-

For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration following CysLT2 receptor activation.

1. Cell Preparation:

-

Seed CysLT2 receptor-expressing cells (e.g., CHO or HEK293) into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

On the day of the assay, remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

2. Fluorescent Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells with the salt solution to remove excess dye.

3. Agonist/Antagonist Addition and Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

For antagonist studies, pre-incubate the cells with the antagonist for a specified period before adding the agonist.

-

Set the plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

-

Record a baseline fluorescence reading.

-

Inject the agonist (e.g., LTC4 or LTD4) and immediately begin kinetic measurement of fluorescence changes over time.

4. Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For dose-response curves, plot the peak fluorescence change against the log concentration of the agonist to determine the EC50 value.

-

For antagonist studies, plot the response to a fixed concentration of agonist in the presence of varying antagonist concentrations to determine the IC50 value.

Conclusion

The CysLT2 receptor is a critical component of the cysteinyl leukotriene signaling axis, with diverse roles in inflammation and other physiological processes. Its distinct ligand binding profile and tissue distribution compared to the CysLT1 receptor suggest non-redundant functions. A thorough understanding of the CysLT2 receptor's pharmacology and signaling is essential for the development of novel therapeutic strategies targeting CysLT-mediated diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to unravel the complexities of this important receptor.

References

- 1. Characterization of the human cysteinyl leukotriene 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteinyl leukotriene receptor 2 - Wikipedia [en.wikipedia.org]

- 3. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]

BayCysLT2: A Selective CysLT2 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BayCysLT2 is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor, a G-protein coupled receptor implicated in a variety of inflammatory and cardiovascular conditions. Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators that exert their effects through at least two receptor subtypes, CysLT1 and CysLT2. While CysLT1 receptor antagonists are established therapeutics, particularly in asthma, the distinct physiological and pathological roles of the CysLT2 receptor are still under investigation. The development of selective antagonists like this compound is crucial for elucidating the specific functions of the CysLT2 receptor and for the potential development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, selectivity, and effects in preclinical models.

Chemical Properties

-

IUPAC Name: 3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid

-

Molecular Formula: C₃₄H₃₉NO₈

-

Molecular Weight: 589.7 g/mol

Mechanism of Action

This compound acts as a competitive antagonist at the CysLT2 receptor. By binding to the receptor, it prevents the binding of endogenous CysLTs, primarily LTC4 and LTD4, thereby inhibiting the downstream signaling cascade. The CysLT2 receptor is known to couple to the Gq alpha subunit of heterotrimeric G proteins[1][2]. Upon agonist binding, the activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses. This compound blocks this initial step of receptor activation, thus preventing the mobilization of intracellular calcium and subsequent physiological effects mediated by the CysLT2 receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Receptor | Ligand/Stimulus | Parameter | Value | Reference |

| β-Galactosidase-β-Arrestin Complementation | Human CysLT2 | LTD4 | IC50 | 274 nM | [1][3] |

| Intracellular Calcium Mobilization | Human CysLT2 | LTD4 | IC50 | Not explicitly quantified, but >500-fold more potent than at CysLT1 | [1] |

| Intracellular Calcium Mobilization | Human CysLT1 | LTD4 | IC50 | >500-fold higher than at CysLT2 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Treatment | Key Finding | Quantitative Data | Reference |

| Mouse | LTD4-induced Vascular Permeability | This compound (intraperitoneal injection) | Attenuated Evans blue dye leakage in the ear | Statistically significant reduction in dye extravasation | |

| Transgenic Mouse (hEC-CysLT2R) | Myocardial Ischemia/Reperfusion Injury | This compound (before or after ischemia) | Attenuated increased myocardial infarction damage | Infarct size in transgenic mice was 56 ± 15% of the risk area, which was significantly reduced by this compound. |

Note: A full preclinical pharmacokinetic profile for this compound is not publicly available. The pharmacokinetic data found for a "BAY x 7195" aerosol is for a different cysteinyl-leukotriene receptor antagonist and should not be attributed to this compound.

Signaling Pathway

The primary signaling pathway initiated by the activation of the CysLT2 receptor is depicted below. This compound acts by blocking the initial binding of CysLTs to the receptor.

Caption: CysLT2 Receptor Signaling Pathway.

Experimental Protocols

β-Galactosidase-β-Arrestin Complementation Assay for CysLT2R Activity

This assay is a cell-based method to measure receptor activation by detecting the recruitment of β-arrestin to the activated GPCR. The protocol described here is a general representation based on the PathHunter® β-arrestin assay principle, which was used to characterize this compound.

Materials:

-

PathHunter® β-arrestin GPCR cells co-expressing a ProLink™ (PK)-tagged CysLT2 receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.

-

Cell culture medium and supplements.

-

Assay buffer.

-

LTD4 (agonist).

-

This compound and other test compounds.

-

PathHunter® Detection Reagents (containing β-galactosidase substrate).

-

Chemiluminescent plate reader.

Procedure:

-

Cell Plating: Seed the PathHunter® CysLT2R β-arrestin cells into a 384-well white, solid-bottom assay plate at a density of 5,000-10,000 cells per well in cell culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer. Also, prepare a stock solution of the agonist LTD4.

-

Antagonist Incubation: Add the diluted this compound or other test compounds to the appropriate wells of the cell plate. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

Agonist Stimulation: Add LTD4 to all wells (except for vehicle controls) to a final concentration that elicits a submaximal response (e.g., EC₈₀).

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the PathHunter® Detection Reagents to each well according to the manufacturer's instructions. Incubate for 60 minutes at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.

-

Data Acquisition: Read the chemiluminescence on a plate reader.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the luminescent signal in the presence of the antagonist compared to the agonist-only control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing the human CysLT2 receptor.

-

Cell culture medium.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

LTD4 (agonist).

-

This compound and other test compounds.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the CysLT2R-expressing HEK293 cells into a 96-well black, clear-bottom assay plate and grow to confluence.

-

Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add serial dilutions of this compound or other test compounds to the wells and incubate for 15-30 minutes at room temperature.

-

Baseline Reading: Measure the baseline fluorescence for a short period using the fluorescence plate reader.

-

Agonist Injection and Reading: Use the plate reader's injector to add a solution of LTD4 to all wells simultaneously to achieve a final concentration that gives a robust calcium signal (e.g., EC₈₀). Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the rise in intracellular calcium. The inhibitory effect of this compound is quantified by the reduction in the peak fluorescence signal. IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of this compound.

In Vivo Myocardial Ischemia/Reperfusion Injury Model

This protocol describes a common method to induce myocardial infarction in mice to study the effects of therapeutic interventions.

Materials:

-

Male mice (specific strain as per study design).

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments for thoracotomy.

-

Suture material (e.g., 8-0 silk).

-

Ventilator.

-

This compound solution for injection (e.g., intraperitoneal).

-

Triphenyltetrazolium chloride (TTC) stain.

Procedure:

-

Anesthesia and Ventilation: Anesthetize the mouse and intubate it for mechanical ventilation.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

-

Ischemia: Maintain the ligation for a defined period (e.g., 30-60 minutes) to induce ischemia.

-

Reperfusion: Release the ligature to allow for reperfusion of the myocardium.

-

Treatment: Administer this compound either before the induction of ischemia or at the onset of reperfusion via the desired route (e.g., intraperitoneal injection).

-

Post-operative Care: Close the chest cavity, allow the animal to recover from anesthesia, and provide appropriate post-operative care.

-

Infarct Size Assessment: After a specified reperfusion period (e.g., 24-48 hours), euthanize the mouse, excise the heart, and slice it into sections. Stain the sections with TTC. Viable myocardium stains red, while the infarcted tissue remains pale.

-

Quantification: Image the heart slices and quantify the area of infarction as a percentage of the total area at risk.

In Vivo Vascular Permeability Assay (Evans Blue Extravasation)

This assay measures the leakage of plasma proteins from blood vessels into the surrounding tissue, a hallmark of increased vascular permeability.

Materials:

-

Mice.

-

LTD4 solution.

-

This compound solution.

-

Evans blue dye solution (e.g., 1% in saline).

-

Formamide.

-

Spectrophotometer.

Procedure:

-

Treatment: Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).

-

Induction of Permeability: After a suitable pre-treatment time, inject LTD4 intradermally into the ear or another appropriate site to induce local vascular permeability.

-

Dye Injection: Inject Evans blue dye intravenously. The dye binds to serum albumin.

-

Circulation: Allow the dye to circulate for a defined period (e.g., 30 minutes).

-

Tissue Collection: Euthanize the mice and excise the tissue of interest (e.g., ear).

-

Dye Extraction: Incubate the tissue in formamide at 60°C for 24 hours to extract the extravasated Evans blue dye.

-

Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.

-

Data Analysis: The amount of extravasated dye is proportional to the absorbance reading and is indicative of the degree of vascular permeability. Compare the results from this compound-treated animals to vehicle-treated controls.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a selective GPCR antagonist like this compound.

References

- 1. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

BayCysLT2 (CAS RN: 712313-33-2): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BayCysLT2, with the Chemical Abstracts Service (CAS) Registry Number 712313-33-2, is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor.[1][2][3] Cysteinyl leukotrienes (CysLTs) are lipid mediators derived from arachidonic acid that play a significant role in inflammatory processes. Their effects are mediated through at least two G protein-coupled receptors, CysLT1 and CysLT2. While CysLT1 receptor antagonists are established therapeutics for asthma and allergic rhinitis, the distinct roles of the CysLT2 receptor are an active area of research, with implications in cardiovascular diseases and cancer. This compound serves as a critical pharmacological tool to elucidate the physiological and pathological functions of the CysLT2 receptor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound, also known as CAY10633, is an isophthalic acid derivative.[2] Its systematic name is 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 712313-33-2 |

| Molecular Formula | C₃₄H₃₉NO₈ |

| Molecular Weight | 589.7 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥95% |

| UV/Vis. (λmax) | 220 nm |

| Solubility | Soluble in DMSO (approx. 20 mg/ml) and dimethyl formamide (DMF) (approx. 20 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the aqueous buffer of choice (e.g., solubility is approx. 0.1 mg/ml in a 1:9 solution of DMF:PBS, pH 7.2). |

| Storage | Store at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day. |

Mechanism of Action

This compound is a selective antagonist of the CysLT2 receptor. It competitively binds to the receptor, preventing the binding of endogenous ligands such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4). The CysLT2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit (Gαq).

Upon activation by its agonists, the CysLT2 receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and cell proliferation. This compound effectively blocks these downstream signaling events by preventing the initial receptor activation.

Quantitative Data

This compound exhibits high potency and selectivity for the CysLT2 receptor over the CysLT1 receptor.

Table 2: In Vitro Activity of this compound

| Assay | Target | Ligand | Cell Line | IC₅₀ | Reference |

| Radioligand Binding | CysLT2 Receptor | LTD4 | CHO cells | 35 nM | |

| Radioligand Binding | CysLT1 Receptor | LTD4 | CHO cells | >10,000 nM | |

| Calcium Mobilization | CysLT2 Receptor | LTD4 | HEK293 cells | 53 nM |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is designed to measure the antagonistic effect of this compound on LTD4-induced calcium mobilization in HEK293 cells stably expressing the human CysLT2 receptor.

Materials:

-

HEK293 cells stably expressing human CysLT2 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Leukotriene D4 (LTD4)

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding: Seed HEK293-CysLT2 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well and incubate for 1 hour at 37°C in the dark.

-

Compound Incubation: After incubation, wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for 15-30 minutes at room temperature.

-

Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject a solution of LTD4 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the LTD4-induced calcium response by this compound at each concentration to determine the IC₅₀ value.

In Vivo Myocardial Ischemia/Reperfusion Injury Model

This protocol describes the use of this compound in a mouse model of myocardial ischemia/reperfusion injury induced by ligation of the left anterior descending (LAD) coronary artery.

Materials:

-

Male C57BL/6 mice (or a relevant transgenic strain)

-

This compound

-

Vehicle (e.g., saline, DMSO/saline mixture)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for thoracotomy and LAD ligation

-

Ventilator

-

Suture material (e.g., 8-0 silk)

-

Triphenyltetrazolium chloride (TTC) for infarct size measurement

Procedure:

-

Animal Preparation and Anesthesia: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Identify the left anterior descending (LAD) coronary artery.

-

LAD Ligation: Pass a suture under the LAD and tie a slipknot to occlude the artery. Successful occlusion is confirmed by the blanching of the anterior wall of the left ventricle. Maintain the occlusion for a defined period (e.g., 30-60 minutes).

-

Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time point (e.g., before ischemia or at the onset of reperfusion).

-

Reperfusion: After the ischemic period, release the slipknot to allow reperfusion of the coronary artery.

-

Post-operative Care: Close the chest cavity and allow the animal to recover.

-

Endpoint Analysis: After a defined reperfusion period (e.g., 24 hours), euthanize the animal and excise the heart. Slice the heart and incubate the slices in TTC solution to differentiate between viable (red) and infarcted (pale) tissue. Measure the infarct size as a percentage of the area at risk.

In Vivo Tumor Angiogenesis Model

This protocol details the use of this compound in a syngeneic mouse model of tumor angiogenesis using Lewis Lung Carcinoma (LLC) cells.

Materials:

-

Male C57BL/6 mice

-

Lewis Lung Carcinoma (LLC) cells

-

This compound

-

Vehicle (e.g., saline)

-

Matrigel (optional, for initial tumor cell implantation)

-

Calipers for tumor measurement

-

Immunohistochemistry reagents for vessel density analysis (e.g., anti-CD31 antibody)

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject LLC cells (e.g., 2 x 10⁶ cells in 100 µL of PBS) into the flank of the mice.

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle every other day for a specified duration (e.g., five doses).

-

Tumor Measurement: Measure the tumor volume with calipers every few days throughout the experiment.

-

Endpoint Analysis: At the end of the treatment period (e.g., day 21), euthanize the mice and excise the tumors.

-

Angiogenesis Assessment: Process the tumors for histological analysis. Perform immunohistochemistry with an endothelial cell marker (e.g., CD31) to quantify microvessel density. Other parameters such as tumor metastasis can also be assessed.

Conclusion

This compound is an invaluable tool for investigating the role of the CysLT2 receptor in health and disease. Its high potency and selectivity allow for precise pharmacological interrogation of CysLT2-mediated signaling pathways. The experimental protocols and data presented in this guide provide a foundation for researchers to design and execute robust studies aimed at further understanding the therapeutic potential of targeting the CysLT2 receptor. As research in this area continues, this compound will undoubtedly play a crucial role in uncovering new biological insights and potentially new therapeutic strategies for a range of inflammatory and proliferative disorders.

References

BayCysLT2: A Technical Guide to a Selective CysLT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of BayCysLT2, a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor. Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory processes and have been implicated in various diseases, including asthma, cardiovascular conditions, and cancer. The CysLT2 receptor, a G-protein coupled receptor, is a key component of this signaling pathway. This compound, an isophthalic acid derivative, has emerged as a valuable tool for elucidating the physiological and pathological roles of the CysLT2 receptor and as a potential therapeutic agent. This document details the medicinal chemistry efforts leading to its discovery, its pharmacological properties, and the experimental protocols utilized in its preclinical evaluation.

Discovery and Medicinal Chemistry

The discovery of this compound originated from a medicinal chemistry program focused on identifying selective antagonists for the CysLT2 receptor. The foundational structure and synthesis of this compound are detailed in the patent for "Isophthalic acid derivatives" (US20060154912A1)[1].

Chemical Structure:

-

Chemical Name: 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acid[2].

-

Molecular Formula: C₃₄H₃₉NO₈[2]

-

Molecular Weight: 589.7 g/mol [2]

The synthesis of this compound involves a multi-step process, likely starting from simpler isophthalic acid precursors and incorporating the cyclohexylamino, propoxy, and phenoxybutoxy moieties through sequential chemical reactions. While the exact, step-by-step synthesis is proprietary and detailed within the patent, the general approach would involve standard organic chemistry techniques such as esterification, amidation, and ether synthesis.

Structure-activity relationship (SAR) studies, presumably detailed within the patent, would have guided the optimization of the lead compounds to achieve high affinity and selectivity for the CysLT2 receptor over the CysLT1 receptor. The presence of two carboxylic acid groups and the specific lengths of the linker chains are likely key determinants of its pharmacological activity.

Pharmacology

This compound is a highly selective antagonist of the CysLT2 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

This compound's primary mechanism of action is the competitive blockade of the CysLT2 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of endogenous ligands such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4).

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 53 nM | HEK293 cells expressing human CysLT2 receptors (calcium mobilization assay) | [1] |

| Selectivity | >500-fold selective for CysLT2R over CysLT1R | HEK293 cells (intracellular calcium mobilization assay) |

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the potential therapeutic utility of this compound in various disease contexts.

| Animal Model | This compound Dose & Route | Key Findings | Reference |

| Myocardial Ischemia/Reperfusion Injury (mouse) | 3 mg/kg, i.p. | Reduced infarct size, attenuated vascular leakage, decreased neutrophil infiltration. | |

| Tumor Angiogenesis (Lewis Lung Carcinoma in C57BL/6 mice) | 3 mg/kg, i.p. | Significantly reduced tumor volume, decreased vessel density, and inhibited lung metastasis. |

Signaling Pathways

The CysLT2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq alpha subunits. Upon activation by its ligands, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in various cellular responses, including smooth muscle contraction, increased vascular permeability, and cellular proliferation. This compound acts by blocking the initial step of this cascade.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is a representative method for assessing the antagonist activity of compounds at the CysLT2 receptor.

In Vivo Tumor Angiogenesis Model

This protocol outlines the key steps for evaluating the anti-angiogenic and anti-tumor effects of this compound in a preclinical mouse model.

Materials:

-

Lewis Lung Carcinoma (LLC) cells

-

6-8 week old male C57BL/6 mice

-

This compound (formulated for intraperitoneal injection)

-

Saline (vehicle control)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of LLC cells (e.g., 1 x 10⁶ cells in 100 µL of sterile PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor size regularly using calipers.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (3 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection every other day for a specified period (e.g., 14-21 days).

-

Tumor Measurement: Continue to measure tumor volume throughout the treatment period.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Assessment of Angiogenesis and Metastasis:

-

Tumor weight and volume are recorded.

-

A portion of the tumor can be processed for histological analysis to assess vessel density (e.g., by staining for CD31).

-

Lungs can be harvested to quantify the number and size of metastatic nodules.

-

Clinical Development

As of the latest available information, there is no evidence to suggest that this compound has entered into human clinical trials. A thorough search of clinical trial registries did not yield any results for this compound. Its development status remains preclinical, where it serves as a critical research tool for understanding CysLT2 receptor biology.

Conclusion

This compound is a potent and selective CysLT2 receptor antagonist that has been instrumental in advancing our understanding of the role of this receptor in various physiological and pathological processes. Its well-defined chemical structure and pharmacological profile make it an invaluable tool for researchers in the fields of inflammation, cardiovascular disease, and oncology. While its clinical development has not been pursued, the preclinical data suggest that targeting the CysLT2 receptor may hold therapeutic promise for a range of diseases. This technical guide provides a consolidated resource for scientists and drug development professionals interested in the discovery and preclinical development of this compound.

References

An In-depth Technical Guide to the CysLT1 vs. CysLT2 Receptor Pathways for Researchers and Drug Development Professionals

Introduction

The cysteinyl leukotrienes (CysLTs), comprised of leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators critically involved in inflammatory processes. Their physiological and pathological effects are mediated through specific cell surface G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors. While both receptors are activated by CysLTs, they exhibit distinct signaling pathways, ligand affinities, and tissue distribution, leading to different and sometimes opposing biological outcomes. This technical guide provides a comprehensive overview of the CysLT1 and CysLT2 receptor pathways, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to aid researchers and drug development professionals in this field.

Receptor Characteristics and Ligand Binding

The CysLT1 and CysLT2 receptors are products of different genes and share only 38% amino acid sequence homology.[1] This divergence in structure underlies their distinct pharmacological properties.

Table 1: Ligand Binding Affinities and Agonist Potency

| Receptor | Ligand | Binding Affinity (Kd/Ki) | Rank Order of Agonist Potency |

| CysLT1 | LTD4 | ~1 nM[1] | LTD4 > LTC4 > LTE4[2] |

| LTC4 | ~10 nM[1] | ||

| LTE4 | Low affinity[1] | ||

| CysLT2 | LTC4 | ~10 nM | LTC4 = LTD4 > LTE4 |

| LTD4 | ~10 nM | ||

| LTE4 | Low affinity |

Tissue Distribution and Expression

The differential expression patterns of CysLT1 and CysLT2 receptors contribute to their distinct roles in physiology and disease.

Table 2: Tissue and Cell-type Expression of CysLT1 and CysLT2 Receptors

| Receptor | High Expression Tissues/Cells |

| CysLT1 | Spleen, peripheral blood leukocytes, interstitial lung macrophages, airway smooth muscle cells. |

| CysLT2 | Heart, adrenal glands, placenta, spleen, peripheral blood leukocytes, brain. |

Signaling Pathways

Upon ligand binding, CysLT1 and CysLT2 receptors undergo conformational changes, leading to the activation of intracellular signaling cascades. Both receptors primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) pathway. However, evidence also suggests coupling to other G proteins, leading to a diverse range of downstream effects.

CysLT1 Receptor Signaling

Activation of the CysLT1 receptor predominantly leads to the activation of Gq/11, which in turn stimulates PLC. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and cell proliferation.

In some cell types, the CysLT1 receptor has also been shown to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as activation of the Ras-MAPK pathway.

References

BayCysLT2 and its Effect on Calcium Signaling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in inflammatory and allergic responses. Their effects are mediated through two G protein-coupled receptors (GPCRs), the CysLT₁ and CysLT₂ receptors. While the role of the CysLT₁ receptor in conditions like asthma is well-established and targeted by existing drugs, the CysLT₂ receptor is an area of growing research interest for its distinct physiological and pathological functions. This technical guide provides a comprehensive overview of the CysLT₂ receptor antagonist, BayCysLT2, and its impact on intracellular calcium signaling, a key downstream event following receptor activation.

The CysLT₂ Receptor and Calcium Mobilization

The CysLT₂ receptor is a GPCR that, upon activation by its endogenous ligands LTC₄ and LTD₄, primarily couples to the Gαq subunit of heterotrimeric G proteins.[1] This initiates a well-defined signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i).

Activation of Gαq stimulates the effector enzyme Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the membrane of the endoplasmic reticulum (ER), which acts as a major intracellular calcium store. The binding of IP₃ to its receptor opens the channel, leading to the release of stored Ca²⁺ into the cytoplasm, resulting in a rapid and transient increase in [Ca²⁺]i. This elevation in intracellular calcium is a critical signal that triggers a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of inflammatory mediators.[1]

This compound: A Selective CysLT₂ Receptor Antagonist

This compound is a pharmacological tool used in research to selectively block the activation of the CysLT₂ receptor. By binding to the receptor, it prevents the endogenous ligands, LTC₄ and LTD₄, from activating the downstream signaling pathway, thereby inhibiting the subsequent mobilization of intracellular calcium. The specificity of this compound for the CysLT₂ receptor over the CysLT₁ receptor makes it a valuable tool for elucidating the specific functions of the CysLT₂ receptor in various physiological and disease models.

Quantitative Data on CysLT₂ Receptor Antagonism and Calcium Signaling

Table 1: Inhibitory Potency of HAMI3379 on Agonist-Induced Calcium Mobilization in a Human CysLT₂ Receptor Reporter Cell Line [1]

| Agonist | Antagonist | IC₅₀ (nM) |

| Leukotriene D₄ (LTD₄) | HAMI3379 | 3.8 |

| Leukotriene C₄ (LTC₄) | HAMI3379 | 4.4 |

Table 2: Inhibitory Potency of BAY u9773 on Agonist-Induced Calcium Mobilization in a Human CysLT₂ Receptor Reporter Cell Line [1]

| Agonist | Antagonist | IC₅₀ (nM) |

| Leukotriene D₄ (LTD₄) | BAY u9773 | 18.3 |

| Leukotriene C₄ (LTC₄) | BAY u9773 | 19.5 |

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway from CysLT₂ receptor activation to calcium mobilization and the point of inhibition by this compound.

CysLT₂ Receptor Calcium Signaling Pathway

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to CysLT₂ receptor activation and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing the CysLT₂ receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human CysLT₂ receptor)

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS)

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

LTC₄ or LTD₄ (agonists)

-

This compound (antagonist)

-

Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Experimental Workflow Diagram:

Workflow for Intracellular Calcium Assay

Procedure:

-

Cell Culture: Seed the CysLT₂ receptor-expressing cells into a black-walled, clear-bottom 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the wells and wash the cells once with HBSS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Add fresh HBSS to each well. If using probenecid, add it to the HBSS at a final concentration of 1-2.5 mM to inhibit dye leakage.

-

-

Antagonist Pre-incubation:

-

For antagonist experiments, add this compound at various concentrations to the respective wells. For control wells, add the vehicle used to dissolve this compound.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Calcium Measurement:

-

Place the microplate in the fluorescence reader.

-

Measure the baseline fluorescence by recording the emission at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm for a short period (e.g., 20-60 seconds).

-

Using the instrument's injection system, add the CysLT₂ receptor agonist (LTC₄ or LTD₄) to the wells.

-

Immediately begin recording the fluorescence changes at 340 nm and 380 nm excitation for several minutes to capture the full calcium transient.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point.

-

The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

-

The inhibitory effect of this compound is determined by comparing the peak fluorescence ratio in the presence of the antagonist to that in the absence of the antagonist (agonist-only control).

-

IC₅₀ values can be calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound serves as a critical research tool for investigating the physiological and pathological roles of the CysLT₂ receptor. Its ability to selectively antagonize this receptor and inhibit the downstream calcium signaling provides a powerful means to dissect the contributions of the CysLT₂ pathway in various cellular and disease processes. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of CysLT signaling and inflammation. Further characterization of this compound and the development of novel CysLT₂ receptor antagonists hold promise for future therapeutic interventions.

References

Methodological & Application

BayCysLT2 In Vivo Administration for Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the in vivo use of BayCysLT2, a selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2R), in mouse models. This document is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction

This compound is a potent and selective antagonist for the CysLT2 receptor, a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer progression. Understanding the appropriate dosage, administration route, and experimental protocols is crucial for the successful preclinical evaluation of this compound in mouse models.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in mouse models based on published studies.

Table 1: this compound In Vivo Dosage and Administration in a Cancer Model

| Parameter | Details | Reference |

| Mouse Model | Syngeneic Lewis Lung Carcinoma (LLC) | [1] |

| Strain | Wild-type (specific strain not detailed) | [1] |

| Dosage | 3 mg/kg of body weight | [1] |

| Administration Route | Intraperitoneal (i.p.) injection | [1] |

| Dosing Schedule | Every other day | [1] |

| Vehicle | Saline | |

| Observed Effects | - Statistically significant reduction in tumor volume. - Significant reduction in lung metastasis. - Reduced tumor vessel density. - Increased pericyte coverage of tumor vasculature. - Reduced dextran leakage from tumor vessels. |

Table 2: this compound In Vivo Application in a Cardiovascular Model

| Parameter | Details | Reference |

| Mouse Model | Myocardial Ischemia/Reperfusion Injury | |

| Administration | Intraperitoneal (i.p.) injection | |

| Dosage | Specific dosage not provided in the available literature. | |

| Observed Effects | - Attenuated leukotriene D4-induced Evans blue dye leakage in the murine ear vasculature. - Attenuated increased myocardial infarction damage when administered either before or after ischemia/reperfusion. - Decreased neutrophil infiltration. - Decreased leukocyte adhesion molecule mRNA expression. |

Note: While this compound has been shown to be effective in a mouse model of myocardial ischemia/reperfusion, the specific dosage used in the study was not found in the provided search results. Researchers should consider performing dose-response studies to determine the optimal dosage for this and other models.

Pharmacokinetics, Pharmacodynamics, and Toxicology

No specific pharmacokinetic, pharmacodynamic, or toxicology data for this compound in mouse models were available in the provided search results. It is highly recommended that researchers conduct appropriate safety and toxicology studies, as well as pharmacokinetic and pharmacodynamic profiling, as part of their preclinical drug development program.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound compound

-

Sterile saline solution (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles for administration

Protocol:

-

Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the body weight of the mice.

-

Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile saline to achieve the desired final concentration for injection. The injection volume for intraperitoneal administration in mice should typically not exceed 10 ml/kg.

-

Vortex the solution thoroughly to ensure complete dissolution of the compound. Visually inspect the solution for any particulate matter before administration.

Intraperitoneal (i.p.) Injection Protocol

Materials:

-

Prepared this compound solution

-

Appropriately sized sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)

-

Animal restraint device (optional)

-

70% ethanol for disinfection

Protocol:

-

Restrain the mouse securely. Proper handling techniques are essential to minimize stress and ensure accurate injection.

-

Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 10-20 degree angle with the bevel up.

-

Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe, withdraw the needle and select a new injection site.

-

Inject the this compound solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions following the injection.

Signaling Pathways and Experimental Workflows

CysLT2 Receptor Signaling Pathway

The cysteinyl leukotriene receptor 2 (CysLT2R) is a G protein-coupled receptor (GPCR). Upon binding its ligands, such as leukotriene C4 (LTC4) and leukotriene D4 (LTD4), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a tumor-bearing mouse model.

References

BayCysLT2 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

BayCysLT2 is a potent and selective antagonist of the cysteinyl leukotriene 2 (CysLT2) receptor, a G protein-coupled receptor involved in various physiological and pathological processes.[1][2] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that exert their effects through CysLT1 and CysLT2 receptors.[3] this compound has been instrumental in elucidating the specific roles of the CysLT2 receptor in conditions such as myocardial ischemia/reperfusion injury, vascular permeability, and tumor angiogenesis.[4][5] These application notes provide detailed information on the solubility of this compound, protocols for its preparation in experimental settings, and an overview of the signaling pathways it modulates.

II. Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid and has the following properties:

| Property | Value | Reference |

| Formal Name | 3-[[(3-carboxycyclohexyl)amino]carbonyl]- 4-[3-[4-(4-phenoxybutoxy)phenyl] propoxy]-benzoic acid | |

| Synonym | CAY10633 | |

| Molecular Formula | C34H39NO8 | |

| Formula Weight | 589.7 g/mol | |

| Purity | ≥95% | |

| UV/Vis. λmax | 220 nm | |

| Storage | -20°C | |

| Stability | ≥4 years (at -20°C) |

Solubility Data

The solubility of this compound in various solvents is summarized in the table below. It is highly soluble in organic solvents but sparingly soluble in aqueous buffers.

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | |

| Dimethylformamide (DMF) | ~20 mg/mL | |

| 1:9 (v/v) DMF:PBS (pH 7.2) | ~0.1 mg/mL |

III. Preparation of this compound for Experiments

Proper preparation of this compound solutions is critical for experimental success. The following protocols provide guidance for preparing stock and working solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

-

This compound crystalline solid

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Inert gas (e.g., argon or nitrogen)

-

Sterile, airtight vials

Procedure:

-

Equilibrate the vial containing this compound to room temperature before opening.

-

Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution, add 169.6 µL of solvent to 1 mg of this compound).

-

Purge the vial with an inert gas to minimize oxidation.

-

Vortex or sonicate the solution until the this compound is completely dissolved.

-

Store the stock solution in airtight vials at -20°C for long-term storage. For frequent use, smaller aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions

Due to its limited aqueous solubility, a specific procedure is required to prepare working solutions of this compound in aqueous buffers.

Materials:

-

This compound stock solution (in DMSO or DMF)

-

Aqueous buffer of choice (e.g., PBS, pH 7.2)

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw the this compound stock solution at room temperature.

-

To maximize solubility, first dissolve this compound in DMF.

-

Perform a serial dilution of the stock solution with the aqueous buffer to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

-

It is recommended to prepare aqueous solutions fresh for each experiment. We do not recommend storing the aqueous solution for more than one day.

-

Ensure the final concentration of the organic solvent in the working solution is compatible with the experimental system and include appropriate vehicle controls.

IV. Experimental Protocols

This compound is a valuable tool for studying the role of the CysLT2 receptor in various cellular and in vivo models.

Protocol 3: In Vitro Calcium Mobilization Assay

This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the CysLT2 receptor.

Materials:

-

HEK293 cells stably expressing the human CysLT2 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Leukotriene D4 (LTD4) or Leukotriene C4 (LTC4) as an agonist

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Seeding: Seed the CysLT2 receptor-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Antagonist Incubation: After dye loading, wash the cells again and incubate them with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Then, add the CysLT2 receptor agonist (e.g., LTD4) and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium response by this compound for each concentration and determine the IC50 value. This compound has been shown to have an IC50 of 53 nM for inhibiting LTD4-induced calcium mobilization in HEK293 cells expressing human CysLT2 receptors.

Protocol 4: In Vivo Myocardial Ischemia/Reperfusion Injury Model

This protocol describes the use of this compound to investigate the role of the CysLT2 receptor in a mouse model of myocardial infarction.

Materials:

-

Mice (e.g., C57BL/6 or transgenic mice expressing human CysLT2 receptor)

-

This compound

-

Vehicle (e.g., saline or a solution compatible with the final formulation)

-

Surgical instruments for coronary artery ligation

-

Anesthesia

-